4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
Overview
Description
4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Anticancer Applications
The synthesis of related compounds, including those with structural similarities to 4-chloro-5-(4-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one, has been explored for potential anticancer applications. Research has focused on the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from similar pyridine synthons. These compounds have been evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their potential utility in cancer treatment (Temple et al., 1983).
Conformational Analysis and Crystal Structure
Conformational analysis and the crystal structure of closely related compounds have also been studied to understand their structural and physicochemical properties. These studies involve detailed NMR analyses and crystallography to elucidate the conformations of these molecules in solid and solution states, providing insights into their chemical behavior and potential interactions with biological targets (Ribet et al., 2005).
Synthesis and Structural Characterization for Drug Development
The synthesis and structural characterization of derivatives and analogs, focusing on their potential as drug candidates, particularly as CCR5 antagonists for treating diseases like HIV, have been a significant area of research. These studies aim to develop novel non-peptide compounds with specific bioactivities, characterized using techniques such as NMR, IR, and MS, highlighting the compound's versatility in drug development (Cheng De-ju, 2015).
Exploration in Pharmacology
Research into the pharmacological effects of similar compounds, particularly their interactions with serotonin receptors, has been conducted. This includes investigating the behavioral effects in animal models to understand their potential therapeutic applications in treating obesity and possibly other conditions mediated by serotonin receptors (Serafine et al., 2015).
Properties
IUPAC Name |
4-chloro-5-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(6-13-14)15-4-2-8(7-16)3-5-15/h6,8,16H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCUJLDASOQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(CC2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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